Compound Description: This series of compounds features a 2‐(1‐methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide scaffold. Researchers synthesized ten novel analogs within this series (3a–j) to explore their anticancer activity. The compounds were synthesized through a three-step process involving the Suzuki-Miyaura coupling reaction. Anticancer screening revealed promising activity against various cancer cell lines, particularly compound 3e, which demonstrated significant growth inhibition (99.16%) against the CNS cancer cell line SNB‐75. [] ADMET predictions suggest that most of the synthesized compounds exhibit drug-like properties with minimal adverse effects and low toxicity. []
Compound Description: This compound features a 1-methyl-1H-indazole core substituted at the 5-position with a 4-methylbenzenesulfonamide group via a nitrogen atom. [] This specific structure highlights the use of indazole derivatives as potential building blocks for creating sulfonamide-containing molecules.
Compound Description: This compound is a complex molecule containing a chiral center and incorporates multiple heterocyclic moieties, including indazole, triazole, pyridine, and pyrrolidine. The specific arrangement of these groups likely contributes to its unique pharmacological properties. This compound serves as the active ingredient in granular pharmaceutical compositions. [] These compositions are designed to deliver a controlled dose of the active compound and contain a specific ratio of different forms of the compound, including its hydrochloride salt and amorphous free base. []
Compound Description: This compound exhibits a close to planar fused ring system. [] In the crystal structure, molecules of this compound interact through N—H⋯N hydrogen bonds and C—H⋯O contacts. These interactions form a 2-dimensional network structure within the crystal. []
Compound Description: The crystal structure of this compound reveals a dihedral angle of 50.11(7)° between the indazole ring system and the benzene ring. [] Intermolecular interactions, such as C—H⋯O and N—H⋯N hydrogen bonds, play a crucial role in holding the crystal structure together. These interactions link molecules into chains that extend along the b-axis. []
Compound Description: HTL22562 stands out as a highly potent and selective CGRP receptor antagonist. [] Notably, HTL22562 demonstrates excellent metabolic stability and solubility, making it suitable for various administration routes. Its low lipophilicity suggests a reduced potential for hepatotoxicity. These favorable characteristics position HTL22562 as a promising clinical candidate for the acute treatment of migraine. []
Compound Description: BMS-694153 represents a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, specifically designed for the treatment of migraine. [] This compound exhibits exceptional potency, a favorable toxicological profile, and remarkable aqueous solubility. [] Additionally, BMS-694153 demonstrates good intranasal bioavailability in rabbits, suggesting a non-invasive route for administration. Preclinical studies highlight its dose-dependent efficacy in established migraine models, making it a promising candidate for further clinical development. []
Compound Description: BMN 673, also known as Talazoparib, is a potent PARP1/2 inhibitor that exhibits remarkable antitumor activity. [] This compound's novel stereospecific structure, characterized by a dual chiral center, enables unique and extensive binding interactions with PARP1/2 proteins. []
Compound Description: GDC-0994 acts as an orally bioavailable and selective inhibitor of ERK1/2 kinase activity. [] This compound holds promise for enhancing efficacy and reducing the potential for acquired resistance in cancer treatment, particularly when combined with MEK inhibitors.
Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. This distinct chemical structure differentiates it from previously reported hERG activators. [] ITP-2 holds potential for the treatment of acquired and congenital long QT syndrome by modulating hERG channel activity. []
Compound Description: This series of compounds features an (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamide scaffold. These novel compounds are designed and synthesized as potential histone deacetylase (HDAC) inhibitors. [, ]
Compound Description: WAY-255348 functions as a potent progesterone receptor (PR) antagonist. It shows strong activity in various animal models, including rats, cynomolgus monkeys, and rhesus monkeys. [] The size of the 3,3-dialkyl substituent in this class of compounds significantly influences their functional response: smaller groups, such as dimethyl, lead to potent PR antagonists, whereas larger groups, such as spirocyclohexyl, result in PR agonists. []
Compound Description: R115777 is a potent farnesyl transferase inhibitor. [] It is well absorbed orally, with drug-related radioactivity appearing in plasma within a few hours of administration. [] R115777 is primarily eliminated through fecal excretion, with a smaller percentage excreted in urine. []
Compound Description: BMTTE features two 1-methyl-1H-tetrazol-5-yl groups linked by a 1,2-ethanedithiol bridge. [] The crystal structure of its monoclinic polymorph shows that the molecule lies on a twofold rotation axis. [] This specific arrangement emphasizes the symmetrical nature of the molecule and its potential for forming ordered structures in the solid state.
Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin exhibiting notable antibacterial activity. [, ] Its chemical structure features a 7α-methoxycephalosporin core with a (cyanomethyl)thioacetamido group at the 7β-position and a (1-methyl-1H-tetrazol-5-yl)thiomethyl group at the 3-position. This compound demonstrates promising antibacterial properties, particularly when compared to existing antibiotics like cefoxitin and cephalothin. [, ]
Compound Description: This compound is a potent and selective I(Kur) inhibitor that addresses a potential liability of reactive metabolite formation observed in previous dihydropyrazolopyrimidine I(Kur) inhibitors. [] Preclinical studies demonstrated its efficacy in a rabbit atrial effective refractory period model. []
Compound Description: APD791 is a highly selective antagonist for the 5-hydroxytryptamine 2A (5-HT2A) receptor. [] It exhibits potent inhibitory effects on platelet aggregation, vascular smooth muscle cell proliferation, and vasoconstriction. This compound's oral bioavailability, coupled with its potent and selective pharmacological profile, makes it a valuable tool for studying 5-HT2A receptor function and exploring potential therapeutic applications in cardiovascular and other related diseases. []
Compound Description: This series of compounds represents a novel class of molecules featuring a 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one scaffold. These compounds have undergone evaluation for their antimicrobial activity. []
Compound Description: BMS-644950 is a novel, rationally designed HMGR inhibitor, demonstrating superior efficacy and a favorable safety profile compared to other statins. [] Its design prioritizes increased selectivity for hepatocytes to minimize potential myotoxicity. This selectivity stems from its unique physicochemical properties, resulting in a favorable pharmacokinetic profile and a reduced likelihood of accumulating in muscle tissue. []
Compound Description: This series of compounds features a central pyrimidine ring substituted with a 1-methyl-1H-indol-3-yl group at the 4-position and a methylthio group at the 6-position. The compounds exhibit promising anticancer activity, particularly against breast cancer cell lines. []
7β-[[D-[(Aminocarbonyl)amino]-2-thienylacetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt (SQ 14,359)
Compound Description: SQ 14,359, a 7-methoxylated cephalosporin, possesses a broad spectrum of antibacterial activity. Notably, it exhibits potent activity against bacteria resistant to beta-lactam antibiotics due to beta-lactamase production. [] This characteristic makes SQ 14,359 a valuable asset in combating bacterial infections, particularly those resistant to conventional beta-lactam antibiotics.
Compound Description: This compound is characterized by its symmetrical structure, with two 1-methyl-1H-imidazol-5-yl units linked through ethynyl bridges to a central benzene ring flanked by thiophene rings. []
2-(1-Methyl-2-methylsulfonyl-1H-imidazol-5-yl)-5-alkylthio and 5-alkylsulfonyl-1,3,4-thiadiazole derivatives
Compound Description: These derivatives represent a series of compounds with potential antimicrobial properties. They share a common 1,3,4-thiadiazole core, substituted with a 1-methyl-2-methylsulfonyl-1H-imidazol-5-yl group at the 2-position and varying alkylthio or alkylsulfonyl groups at the 5-position. []
Compound Description: ML380 is a highly potent and novel positive allosteric modulator (PAM) specifically targeting the muscarinic acetylcholine receptor subtype 5 (M5). [] Developed through rapid analog synthesis, ML380 demonstrates exceptional potency, surpassing previously known M5 PAMs. Preclinical studies reveal that ML380 exhibits modest blood-brain barrier permeability, indicating its potential for modulating M5 activity in the central nervous system. [] This property makes ML380 a valuable tool for investigating M5 receptor function and exploring potential therapeutic applications in cognitive disorders and other related conditions.
Compound Description: 9m belongs to a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides designed and synthesized as potential antifungal agents. [] This compound demonstrated superior antifungal activity compared to the commercially available fungicide boscalid. [] Molecular docking studies indicated that the carbonyl oxygen of 9m forms hydrogen bonds with specific amino acid residues within the active site of the fungal enzyme succinate dehydrogenase (SDH). []
Compound Description: This compound stands out as the first selective agonist for the H4 receptor. [] It exhibits a high binding affinity for the H4 receptor and demonstrates selectivity over the H3 receptor. []
Compound Description: This compound consists of a methyl acetate group linked to a phenyl ring, which is further attached to a pyrazolo[1,5-a]pyrimidine core. This core structure is substituted with a 1-methyl-1H-pyrazol-4-yl group. []
Classification
(1-Methyl-1H-indazol-5-yl)methanamine is classified as a heterocyclic aromatic compound. It has garnered interest in medicinal chemistry due to its potential applications in drug discovery and development, particularly for anti-inflammatory and anticancer activities.
Synthesis Analysis
The synthesis of (1-Methyl-1H-indazol-5-yl)methanamine typically involves several key steps:
Starting Materials:
The synthesis begins with commercially available indazole derivatives.
Methylation:
The first step is methylation of the indazole ring, commonly achieved using methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the methyl group at the first position.
Amination:
Following methylation, the methanamine group is introduced through a nucleophilic substitution reaction. This can be accomplished by reacting the methylated indazole derivative with formaldehyde and ammonium chloride under reductive amination conditions, often utilizing sodium cyanoborohydride as a reducing agent.
Industrial Production:
For industrial synthesis, similar methods are employed but scaled up for higher yields. Bulk quantities of reagents like methyl iodide and formaldehyde are used, with optimized conditions to ensure purity and efficiency.
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-indazol-5-yl)methanamine can be described as follows:
Molecular Formula:C9H11N3
Molecular Weight: 161.20 g/mol
InChI Key: ILYZCZGIDUYDOI-UHFFFAOYSA-N
Structural Features: The compound contains:
A methyl group attached to the nitrogen atom in the indazole ring.
A methanamine functional group at the fifth position.
The presence of these substituents significantly influences its reactivity and biological activity. The compound's three-dimensional conformation can affect its interactions with biological targets.
Chemical Reactions Analysis
(1-Methyl-1H-indazol-5-yl)methanamine participates in various chemical reactions due to its functional groups:
Reductive Amination:
This reaction is crucial for synthesizing this compound, where an aldehyde (formaldehyde) reacts with an amine (ammonium chloride) in the presence of a reducing agent. The reaction conditions must be carefully controlled to optimize yield.
Electrophilic Substitution:
The indazole structure allows for electrophilic substitution reactions, where electrophiles can attack positions on the aromatic ring, potentially leading to new derivatives with varied biological activities.
Deprotonation Reactions:
The amine group can participate in deprotonation reactions, making it a nucleophile that can engage in further chemical transformations or interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action for (1-Methyl-1H-indazol-5-yl)methanamine is largely dependent on its specific application:
Biological Targets:
It may interact with various molecular targets such as enzymes or receptors, modulating their activity. Indole derivatives, which share structural similarities, are known to bind with high affinity to multiple receptors.
Biochemical Pathways:
The compound could influence various biochemical pathways, including those related to cell growth, inflammation, oxidative stress response, and microbial activity. Environmental factors like temperature and pH can significantly impact its stability and efficacy in biological systems.
Physical and Chemical Properties Analysis
Key physical and chemical properties of (1-Methyl-1H-indazol-5-yl)methanamine include:
Property
Value
Boiling Point
Not available
Solubility
Very soluble in water
Log P (Partition Coefficient)
0.43 - 1.47
Hydrogen Bond Acceptors
2
Hydrogen Bond Donors
1
Molar Refractivity
48.67
Topological Polar Surface Area
43.84 Ų
Absorption in GI Tract
High
These properties indicate that the compound is likely to be bioavailable and may effectively penetrate biological membranes.
Applications
(1-Methyl-1H-indazol-5-yl)methanamine has several scientific applications:
Medicinal Chemistry:
It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have indicated that derivatives of this compound could influence various cellular processes relevant to disease mechanisms.
Chemical Research:
As a building block in organic synthesis, it aids in constructing more complex molecules that may possess novel biological activities.
Material Science:
This compound is also investigated for applications in developing new materials with specific properties due to its unique chemical structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.